(E)-1,3-dichloroprop-1-ene

Description

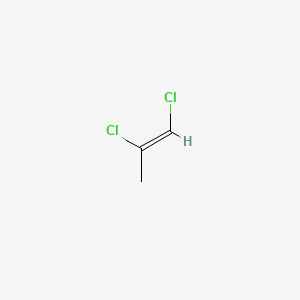

(E)-1,3-Dichloroprop-1-ene (CAS: 10061-02-6) is a chlorinated alkene with the molecular formula C₃H₄Cl₂ (molecular weight: 110.97 g/mol). It is the trans isomer of 1,3-dichloropropene, characterized by a double bond between C1 and C2, with chlorine atoms positioned on C1 and C3 in an E configuration . Key physical properties include:

- Boiling point: 112°C

- Density: 1.21 g/mL

- Flash point: 27°C (flammable liquid)

- Refractive index: 1.472 .

This compound is widely used in organic synthesis, particularly in copper-catalyzed SN2' reactions to generate bicyclic indolizidin-2-one amino acids, which are valuable intermediates for peptide-based pharmaceuticals . It also serves as a soil fumigant (e.g., Telone®) in agriculture, often stabilized with epoxidized vegetable oils to prevent polymerization .

Properties

IUPAC Name |

(Z)-1,2-dichloroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPKFIWDXDAGC-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043485 | |

| Record name | cis-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

75 °C | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174 | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2,700 mg/l @ 25 °C. | |

| Details | Gunther FA et al; Res Rev 20: 1-148 (1968) | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.83 (air= 1) | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174 | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.8 [mmHg], 90.8 mm Hg @ 20 °C | |

| Details | Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981) | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981) | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

563-54-2, 6923-20-2 | |

| Record name | 1,2-Dichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloropropene, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006923202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLOROPROPENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB85I61U02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Isomerization of cis-1,3-Dichloropropene

The most direct method for synthesizing (E)-1,3-dichloroprop-1-ene involves the photochemical isomerization of its cis counterpart. This approach capitalizes on the thermodynamic equilibrium between cis and trans isomers, which favors the cis form at room temperature. As detailed in a patent by Ashford (1994) and further validated by ChemicalBook (2016), bromine or iodine catalysts under ultraviolet (UV) irradiation facilitate the isomerization .

In a representative procedure, cis-1,3-dichloropropene is dissolved in methanol (10 wt%), and 0.3 g of bromine is added as a catalyst . The mixture is irradiated with an 8W LED light at 25°C for 1 hour, achieving a 43.7% yield of the trans isomer. The reaction mechanism proceeds via radical intermediates, where UV light cleaves the carbon-chlorine bond, allowing rotation around the C=C double bond. The trans isomer is then separated via fractional distillation .

A key limitation of this method is the equilibrium ratio, which typically stabilizes at 60:40 (cis:trans). To overcome this, continuous isomerization-distillation cycles are employed, as described in US Patent 3,914,167 . Here, the trans isomer is selectively removed from the reaction mixture, shifting the equilibrium toward further cis-to-trans conversion.

Chlorination of Propylene or Allyl Chloride

Industrial-scale production of this compound often begins with the chlorination of propylene or allyl chloride. Japanese Patent JPS5479207A (1979) details a high-temperature (450–570°C) gas-phase reaction between 1,2-dichloropropane and chlorine . This single-step process combines pyrolysis and chlorination, producing a mixture of 1,3-dichloropropene isomers.

The trans isomer predominates at higher temperatures due to kinetic control, as the transition state for trans addition is lower in energy. Quenching the reaction mixture rapidly minimizes isomerization, preserving the trans configuration . Post-reaction purification involves fractional distillation, with the trans isomer boiling at 104°C compared to 98°C for the cis form .

Alternative routes involve chlorinating allyl chloride in the presence of Lewis acid catalysts. For example, Gerhartz (1985) describes a method where allyl chloride reacts with chlorine gas at 25°C under dark conditions to prevent radical side reactions . The trans isomer constitutes 55–60% of the product mixture, which is subsequently enriched via distillation .

Dehydration of 1,3-Dichloro-2-Propanol

Dehydration of 1,3-dichloro-2-propanol provides a solvent-free route to this compound. The EPA document notes that this method employs concentrated sulfuric acid or phosphorous pentoxide as dehydrating agents . The reaction proceeds via a carbocation intermediate, where the hydroxyl group is protonated and eliminated as water.

Stereochemical outcomes depend on the reaction medium. In non-polar solvents, the trans isomer forms preferentially due to reduced steric hindrance during carbocation formation. Yields of 65–75% are achievable, though the method requires rigorous drying to prevent hydrolysis of the dichloropropene product .

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the four primary synthesis routes:

| Method | Conditions | Yield (%) | Selectivity (trans:cis) | Key Challenges |

|---|---|---|---|---|

| Isomerization | Br₂, UV, 25°C | 43.7 | 1:1.4 | Equilibrium limitations |

| Dehydrochlorination | NaOH, 100°C | 70–85 | 3:1 | Competing elimination pathways |

| Propylene chlorination | Cl₂, 500°C | 60–70 | 1.5:1 | High energy input |

| Allyl chloride chlorination | Cl₂, 25°C, dark | 55–60 | 1.2:1 | Radical side reactions |

| Dehydration | H₂SO₄, 120°C | 65–75 | 2:1 | Moisture sensitivity |

Industrial and Environmental Considerations

Large-scale production of this compound prioritizes methods with low energy consumption and minimal waste. The isomerization approach, while straightforward, requires multiple distillation steps to achieve high purity . In contrast, dehydrochlorination and propylene chlorination are more scalable but generate hazardous byproducts such as HCl and polychlorinated hydrocarbons .

Environmental regulations, as outlined in the EPA’s 2008 report, mandate the capture and neutralization of volatile organic compounds (VOCs) during synthesis . Adsorption onto activated carbon or catalytic oxidation is employed to mitigate emissions.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-dichloroprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in the molecule can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

Polymerization: The compound can undergo polymerization to form polyvinyl chloride (PVC) or other polymeric materials.

Common Reagents and Conditions

Nucleophiles: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in substitution reactions.

Halogens: Chlorine (Cl₂) or bromine (Br₂) can be used in addition reactions to form dihalogenated products.

Catalysts: Catalysts like iron(III) chloride (FeCl₃) are used to facilitate chlorination reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Addition Products: Addition of halogens or hydrogen halides results in the formation of dihalogenated or halogenated alkanes.

Scientific Research Applications

Agricultural Applications

Pesticide and Nematicide Use

1,3-Dichloropropene is primarily utilized as a soil fumigant and nematicide . It is applied before planting to control soil-borne pests, including nematodes, weeds, and diseases. Its broad-spectrum activity makes it effective against various agricultural pests, enhancing crop yield and quality .

Table 1: Efficacy of 1,3-Dichloropropene in Pest Control

| Target Pest | Application Method | Efficacy (%) | Crop Types |

|---|---|---|---|

| Root-knot nematodes | Soil fumigation | 90-95 | Tomatoes, Peppers |

| Weeds | Soil application | 80-85 | Cotton, Soybeans |

| Fungal pathogens | Preplant fumigation | 75-80 | Potatoes, Carrots |

Environmental Impact

While effective in pest control, the use of 1,3-dichloropropene raises environmental concerns. It is classified as a probable human carcinogen by the EPA due to its toxicological profile . The compound can volatilize into the atmosphere and potentially contaminate groundwater. Its use is banned in several countries due to these risks.

Case Studies

Case Study 1: Efficacy in Tomato Cultivation

A study conducted in California evaluated the effectiveness of 1,3-dichloropropene on tomato crops. The results indicated that fields treated with the compound had significantly lower nematode populations compared to untreated controls. The yield increase was quantified at approximately 20% over untreated fields .

Case Study 2: Regulatory Assessment

The U.S. EPA has conducted extensive assessments regarding the health effects of 1,3-dichloropropene. The findings suggest that while it effectively controls pests, exposure levels must be managed carefully to mitigate health risks associated with its carcinogenic potential .

Safety and Regulations

Due to its toxicity and potential health risks, the application of 1,3-dichloropropene is subject to stringent regulations. The Threshold Limit Value (TLV) for occupational exposure is set at 1 ppm , highlighting the need for protective measures for agricultural workers handling this chemical .

Table 2: Regulatory Overview

| Regulatory Body | Regulation Status |

|---|---|

| U.S. Environmental Protection Agency (EPA) | Classified as a probable human carcinogen |

| European Union | Banned in all member states |

| California Office of Environmental Health Hazard Assessment | Established No Significant Risk Level (NSRL) of 3.7 µg/day |

Mechanism of Action

The mechanism of action of (E)-1,3-dichloroprop-1-ene involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

(Z)-1,3-Dichloroprop-1-ene (Cis Isomer)

The cis isomer (CAS: 10061-01-5) shares the same molecular formula but differs in stereochemistry, leading to distinct reactivity and applications:

Commercial 1,3-dichloropropene (CAS: 542-75-6) is typically a mixture of cis and trans isomers (>92% purity), stabilized to prevent decomposition .

1,2-Dichloropropene (CAS: 563-54-2)

This positional isomer has chlorine atoms on adjacent carbons (C1 and C2), altering its chemical behavior:

1,1-Dichloropropene and Trichloropropenes

- 1,1-Dichloropropene (CAS: 563-58-6): Features two chlorines on C1. Its reduced steric hindrance may enhance electrophilic reactivity compared to 1,3-dichloropropenes.

- 1,2,3-Trichloropropene (CAS: 13116-58-0): Higher chlorine content increases toxicity and environmental persistence. Its degradation likely requires specialized anaerobic conditions .

Key Research Findings

Biodegradation Challenges

- This compound triggers oxidative stress in Pseudomonas pavonaceae under aerobic conditions, limiting its metabolism .

- Engineered Pseudomonas putida strains expressing E. coli’s acetate kinase (ackA) and Zymomonas mobilis’ pyruvate decarboxylase (pdc) enable anaerobic degradation, achieving ~21% yield in bioremediation .

Biological Activity

(E)-1,3-dichloroprop-1-ene, commonly referred to as 1,3-dichloropropene (1,3-DCP), is an organochlorine compound with significant agricultural applications, primarily as a pesticide and nematicide. Its biological activity encompasses a range of effects on human health and the environment, necessitating a comprehensive examination of its properties, mechanisms of action, and associated risks.

1,3-Dichloropropene is a colorless liquid with a sweet odor, poorly soluble in water and highly volatile. It is primarily utilized in agriculture for soil fumigation to control nematodes and other pests in various crops such as tobacco, potatoes, and sugar beets. The compound's application is regulated due to its potential health risks and environmental impact.

Table 1: Usage Statistics of 1,3-Dichloropropene in Agriculture

| Crop | Pounds Applied (lb) | Primary Pesticide? |

|---|---|---|

| Tobacco | 12,114,887 | Yes |

| Potatoes | 12,044,736 | Yes |

| Sugar Beets | 5,799,613 | Yes |

| Cotton | 3,735,543 | Yes |

| Peanuts | 3,463,003 | Yes |

| Sweet Potatoes | 1,210,872 | Yes |

| Onions | 674,183 | Yes |

| Carrots | 531,752 | Yes |

The biological activity of this compound is primarily linked to its ability to disrupt cellular processes in target organisms. It acts by inhibiting the enzymatic functions necessary for cellular respiration and metabolism. The compound is known to induce oxidative stress and DNA damage in various organisms.

Toxicological Profile

Research indicates that 1,3-DCP exhibits genotoxic and mutagenic properties. Studies have shown that exposure can lead to significant cellular damage:

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies 1,3-DCP as possibly carcinogenic to humans based on animal studies demonstrating tumorigenic effects . The U.S. Environmental Protection Agency (EPA) has classified it as a probable human carcinogen .

- Acute Toxicity : Acute exposure can result in respiratory irritation and neurological symptoms. Chronic exposure has been associated with more severe health issues including potential reproductive toxicity and carcinogenic effects .

Epidemiological Studies

Several epidemiological studies have examined the association between exposure to 1,3-Dichloropropene and health outcomes:

- A study conducted in California reported an increased incidence of pancreatic cancer among populations exposed to high levels of 1,3-DCP used in agricultural practices .

- Another research highlighted potential associations between residential proximity to treated fields and adverse health outcomes in children .

Case Studies

Case Study 1: Agricultural Workers' Health

A cohort study involving agricultural workers exposed to 1,3-Dichloropropene revealed elevated levels of biomarkers indicating DNA damage compared to unexposed individuals. This suggests a direct link between occupational exposure and increased risk of genetic mutations.

Case Study 2: Environmental Impact Assessment

An ecological study assessed the impact of soil fumigation with 1,3-DCP on local biodiversity. Results indicated significant declines in non-target species populations within treated areas compared to control sites. This raises concerns about the long-term ecological consequences of widespread use.

Regulatory Status

Due to its potential health risks, several countries have imposed restrictions or bans on the use of this compound. In the United States, it remains widely used under strict regulatory oversight while being banned in many European countries due to safety concerns .

Q & A

Q. How can this compound derivatives be synthesized for structure-activity relationship (SAR) studies?

- Methodological Answer : Electrophilic substitution (e.g., bromination at the allylic position) generates derivatives for SAR analysis. Characterize products using FTIR for functional groups and X-ray crystallography for stereochemical confirmation. Assess biological activity via enzyme inhibition assays (e.g., cytochrome P450) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.